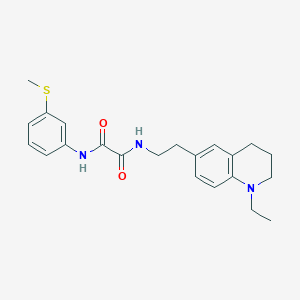
N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with a tetrahydroquinoline core, which is a type of heterocyclic compound. Tetrahydroquinolines are found in many biologically active compounds and are used in the synthesis of pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a tetrahydroquinoline ring, which is a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing pyrrolidine ring. The molecule also contains an oxalamide group, which is a type of amide .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the amide group and the nitrogen in the tetrahydroquinoline ring. These functional groups can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the amide group could result in the formation of hydrogen bonds, which could affect its solubility and stability .科学的研究の応用
Orexin Receptor Blockade and Sleep Modulation
Research into the blockade of orexin receptors, particularly orexin-1 (OX1R) and orexin-2 (OX2R) receptors, offers insight into potential applications of N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide. Orexins are peptides that play a significant role in maintaining wakefulness. Studies have shown that pharmacological blockade of these receptors can promote sleep, with differential impacts on sleep-wake modulation due to the distinct neuronal circuits in which OX1R and OX2R are located. Blockade of OX2R alone has been sufficient to initiate and prolong sleep, implicating the deactivation of the histaminergic system. Simultaneous inhibition of OX1R attenuates the sleep-promoting effects mediated by selective OX2R blockade, suggesting a complex interaction between these receptors and neurotransmission systems, including dopaminergic pathways (Dugovic et al., 2009).
Dopamine Agonist Properties
Another area of interest is the dopamine agonist properties of related tetrahydroquinoline compounds. Studies have explored the synthesis and examination of N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines for their ability to mimic dopamine's effects, particularly in dilating the renal artery. These studies provide a foundation for understanding how modifications in the tetrahydroquinoline structure can impact dopamine-like activity, which is crucial for developing therapeutic agents targeting dopaminergic systems (Jacob et al., 1981).
Anticancer Activity
A notable research direction involves the synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure and their evaluation for antitumor activities. These studies have revealed that some compounds exhibit moderate to high levels of antitumor activities against various cancer cell lines, suggesting potential applications of tetrahydroquinoline derivatives as anticancer agents. The mechanisms of action, including cell cycle arrest and induction of apoptosis in cancer cells, have been investigated, highlighting the therapeutic potential of these compounds in oncology (Fang et al., 2016).
Synthesis and Molecular Structure
Research has also focused on the synthesis and molecular structure analysis of tetrahydroquinoline derivatives, such as the crystal structure and Hirshfeld surface analysis of specific compounds. These studies contribute to a deeper understanding of the chemical properties and potential interactions of tetrahydroquinoline derivatives, which is essential for the design of new drugs and materials (Baba et al., 2019).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(3-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2S/c1-3-25-13-5-6-17-14-16(9-10-20(17)25)11-12-23-21(26)22(27)24-18-7-4-8-19(15-18)28-2/h4,7-10,14-15H,3,5-6,11-13H2,1-2H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMOYOCFDPBFQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC(=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

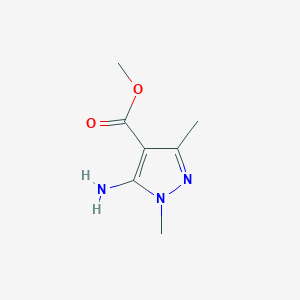
![N~1~-(2,3-dimethylphenyl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]acetamide](/img/structure/B2650261.png)
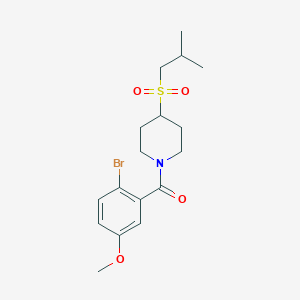
![6-(4-methoxybenzyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2650263.png)
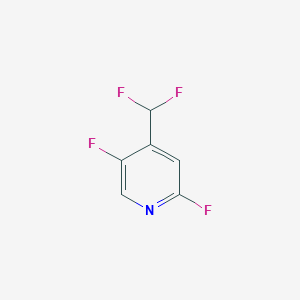
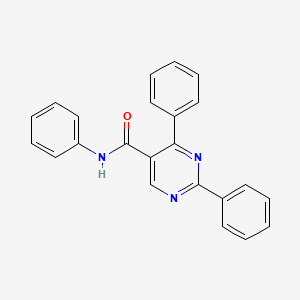
![8-fluoro-2-(3-(phenylthio)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2650271.png)
![Methyl 2-methyl-6-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B2650273.png)
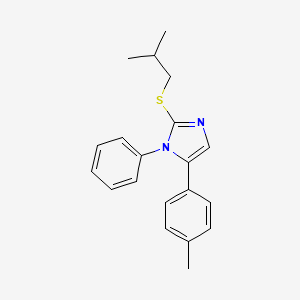
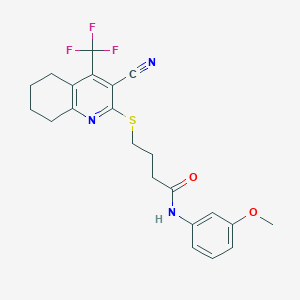
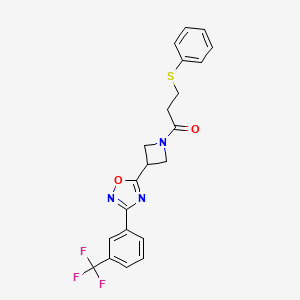
![N-(2-hydroxyethyl)-N'-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2650279.png)
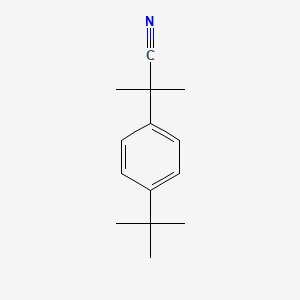
![Cyclopropyl(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2650281.png)